2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
CAS No.: 700834-58-8
Cat. No.: VC0005434
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol
* For research use only. Not for human or veterinary use.
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane - 700834-58-8](/images/no_structure.jpg)
CAS No. | 700834-58-8 |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.30 g/mol |
IUPAC Name | 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane |
Standard InChI | InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 |
Standard InChI Key | WIEWCOLOPGXZDJ-UHFFFAOYSA-N |
SMILES | C1CC(N2CCC1CC2)C3=CN=CC=C3 |
Canonical SMILES | C1CC(N2CCC1CC2)C3=CN=CC=C3 |
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane consists of a 1-azabicyclo[3.2.2]nonane ring system fused to a pyridin-3-yl group. The bicyclic framework imposes conformational rigidity, which enhances receptor subtype selectivity by restricting rotational freedom . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.30 g/mol | |
SMILES Notation | C1CC(N2CCC1CC2)C3=CN=CC=C3 | |
InChIKey | WIEWCOLOPGXZDJ-UHFFFAOYSA-N | |
CAS Registry Number | 700834-58-8 |
The pyridine ring at position 3 contributes to π-π stacking interactions with aromatic residues in the nAChR ligand-binding domain, while the bicyclo[3.2.2]nonane system optimizes spatial orientation for receptor engagement .
Synthesis and Stereochemical Considerations
The synthesis of TC-1698 employs a ring-opening/aminocyclization strategy. A racemic approach involves alkylating -(diphenylmethylene)-1-(pyridin-3-yl)methanamine with bromoalkyltetrahydropyran, followed by acid-mediated cyclization . For enantioselective synthesis, imines derived from (+)- and (−)-2-hydroxy-3-pinanone are used, achieving >99.5% enantiomeric excess (ee) as confirmed by chiral HPLC . X-ray crystallography reveals that the stereochemically pure enantiomers adopt distinct conformations, influencing their receptor-binding profiles .
Pharmacological Activity and Mechanism of Action
α7 nAChR Partial Agonism
TC-1698 binds to the α7 nAChR subtype with a value ≤ 110 nM, acting as a partial agonist . This receptor, widely expressed in hippocampal and cortical regions, modulates synaptic plasticity and neuroprotective pathways. Unlike full agonists, partial agonists like TC-1698 elicit subtler receptor activation, reducing the risk of receptor desensitization and cytotoxicity.
Selectivity Across nAChR Subtypes
Comparative binding studies highlight TC-1698’s selectivity profile:
Receptor Subtype | (nM) | Selectivity Ratio (vs. α3β4) | Source |
---|---|---|---|
α4β2 | 0.5–15 | 10–30 | |
α7 | ≤110 | 2–5 | |
α3β4 | >500 | — | |
α1βγδ (muscle) | >1000 | — |
This selectivity minimizes off-target effects on peripheral ganglia (α3β4) and neuromuscular junctions (α1βγδ), enhancing its safety profile for central nervous system (CNS) applications .
Preclinical Research Findings
Neuroprotective Effects
In rodent models of oxidative stress, TC-1698 attenuates glutamate-induced neuronal apoptosis by enhancing α7-mediated calcium signaling. This mechanism upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase, reducing reactive oxygen species (ROS) by 40–60% in hippocampal slices.
Cognitive Enhancement
TC-1698 improves performance in the Morris water maze test, shortening escape latency by 35% in aged rats. These effects correlate with increased hippocampal long-term potentiation (LTP), a biomarker of synaptic plasticity.
Therapeutic Applications and Derivative Development
Lead Compound for Neurodegenerative Diseases
TC-1698’s neuroprotective and procognitive properties position it as a lead structure for Alzheimer’s disease (AD) and Parkinson’s disease (PD). Derivatives with fluorinated pyridine rings or modified bicyclo systems show enhanced blood-brain barrier penetration and α7 affinity .
Challenges and Future Directions
Despite promising preclinical data, TC-1698 exhibits limited oral bioavailability (15–20%) due to first-pass metabolism. Ongoing efforts focus on prodrug formulations and cytochrome P450 inhibitors to improve pharmacokinetics.
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